

Unveiling Bitpa: A Technical Overview of a Lesser-Known Chemical Entity

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For the attention of: Researchers, scientists, and drug development professionals.

This document provides a concise technical summary of the chemical compound known as **Bitpa**. It aims to address inquiries regarding its discovery, origin, and fundamental properties based on publicly available data. However, it is critical to note at the outset that information regarding the biological activity, mechanism of action, and specific experimental protocols for **Bitpa** is exceptionally limited in the scientific literature.

Identification and Chemical Structure

Bitpa is a depositor-supplied synonym for the chemical compound 1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide. Its molecular formula is C₂₆H₂₄N₆O₂.

Below is a table summarizing the key chemical identifiers for this compound.



Property	Value
IUPAC Name	1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide
Molecular Formula	C26H24N6O2
Molecular Weight	452.5 g/mol
CAS Number	3602-01-5
Synonyms	Bitpa, HR 2197

Discovery and Origin

The specific details surrounding the initial discovery and origin of **Bitpa** are not well-documented in readily accessible scientific databases. The synonym "HR 2197" is associated with this compound; however, searches for this identifier primarily link to unrelated legislative documents and do not provide scientific context. The available information predominantly consists of its entry in chemical databases like PubChem and crystallographic studies, which focus on its synthesis and solid-state structure.

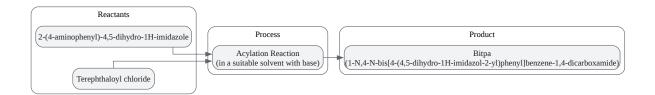
Synthesis and Experimental Protocols

The synthesis of the core structure of **Bitpa** and related compounds has been described in the context of crystal engineering. A general synthetic approach involves the reaction of terephthaloyl chloride with 2-(4-aminophenyl)-4,5-dihydro-1H-imidazole.

Illustrative Synthetic Workflow:

Below is a conceptual workflow for the synthesis of **Bitpa**, based on standard organic chemistry principles.





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Caption: Conceptual synthetic workflow for Bitpa.

Biological Activity and Signaling Pathways: A Knowledge Gap

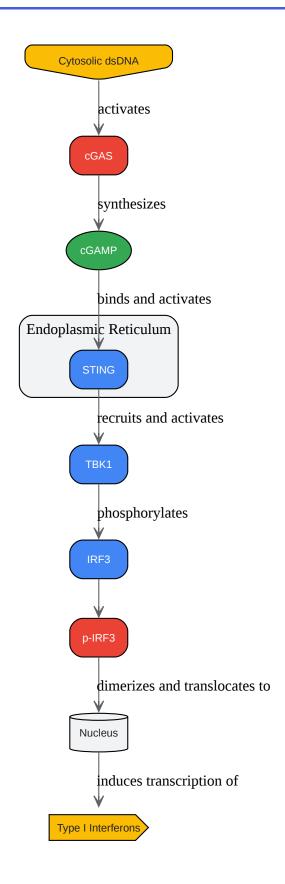
A comprehensive search of scientific literature and patent databases did not yield any specific information on the biological activity, mechanism of action, or associated signaling pathways for **Bitpa**. This suggests that the compound may not have been extensively screened for biological effects, or the results of such studies have not been publicly disclosed.

It is worth noting that a class of compounds with some structural similarity, the diamidobenzimidazoles, has been identified as agonists of the Stimulator of Interferon Genes (STING) pathway[1]. The STING pathway is a critical component of the innate immune system that, when activated, can lead to the production of type I interferons and other pro-inflammatory cytokines.

Hypothetical Signaling Context (Based on Related Compounds):

The following diagram illustrates the general STING signaling pathway, which could be a hypothetical area of investigation for compounds with structural motifs similar to **Bitpa**. It is crucial to emphasize that this is a generalized pathway and has not been experimentally validated for **Bitpa** itself.





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Caption: Generalized STING signaling pathway.



Quantitative Data

Due to the absence of published biological studies on **Bitpa**, there is no quantitative data available regarding its potency, efficacy, binding affinities, or other pharmacological parameters.

Conclusion and Future Directions

In conclusion, "Bitpa" is the trivial name for the chemical compound 1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide. While its chemical synthesis and structure have been described, there is a significant lack of publicly available information on its biological properties. For researchers and drug development professionals, Bitpa represents an unexplored chemical entity. Future research would need to focus on systematic biological screening to determine if it possesses any therapeutic potential, potentially starting with assays related to pathways targeted by structurally similar molecules, such as the STING pathway. Without such foundational biological data, its utility in a drug development context remains unknown.

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References

- 1. Macromolecular Diamidobenzimidazole Conjugates Activate STING | Sciety [sciety.org]
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